

# (Rac)-H-Thr-OMe Hydrochloride: A Deep Dive into its Stereochemistry

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## Compound of Interest

Compound Name: (Rac)-H-Thr-OMe hydrochloride

Cat. No.: B554946

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**(Rac)-H-Thr-OMe hydrochloride**, or racemic threonine methyl ester hydrochloride, is a chemically significant compound in various scientific fields, including drug discovery and peptide synthesis. Its importance stems from the stereoisomeric nature of its parent amino acid, threonine. Threonine possesses two chiral centers, giving rise to four distinct stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The racemic mixture of the methyl ester hydrochloride form, therefore, contains all four of these stereoisomers. Understanding the unique properties and behaviors of each stereoisomer is paramount for researchers aiming to develop stereochemically pure compounds with specific biological activities.

This technical guide provides a comprehensive overview of the stereochemistry of **(Rac)-H-Thr-OMe hydrochloride**, including its synthesis, chiral separation, and the distinct properties of its constituent stereoisomers. It also delves into the relevant biological context, exploring the role of threonine in cellular signaling pathways.

## Stereoisomers of H-Thr-OMe Hydrochloride

The four stereoisomers of threonine methyl ester hydrochloride are:

- L-Threonine methyl ester hydrochloride ((2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride)

- D-Threonine methyl ester hydrochloride ((2R,3S)-methyl 2-amino-3-hydroxybutanoate hydrochloride)
- L-allo-Threonine methyl ester hydrochloride ((2S,3S)-methyl 2-amino-3-hydroxybutanoate hydrochloride)
- D-allo-Threonine methyl ester hydrochloride ((2R,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride)

The "L" and "D" designations refer to the configuration at the  $\alpha$ -carbon (C2), while the "allo" designation indicates a different relative configuration at the  $\beta$ -carbon (C3). L-threonine and D-threonine are enantiomers of each other, as are L-allo-threonine and D-allo-threonine. The relationship between L-threonine and L-allo-threonine (and their respective enantiomers) is diastereomeric.

## Quantitative Data of Stereoisomers

The distinct spatial arrangement of atoms in each stereoisomer leads to differences in their physical and spectroscopic properties. The following tables summarize key quantitative data for the stereoisomers of threonine and its methyl ester hydrochloride derivative.

Table 1: Physical Properties of Threonine Methyl Ester Hydrochloride Stereoisomers

Stereoisomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Specific Optical Rotation ([α] <sub>D</sub> )
L-Threonine Methyl Ester HCl	39994-75-7	C <sub>5</sub> H <sub>12</sub> ClNO <sub>3</sub>	169.61	64 °C[1]	-15 ± 1.5° (c=1 in 5N HCl)[2]
D-Threonine Methyl Ester HCl	60538-15-0[3]	C <sub>5</sub> H <sub>12</sub> ClNO <sub>3</sub>	169.61	Data not readily available	Data not readily available
L-allo-Threonine Methyl Ester HCl	79617-27-9[4]	C <sub>5</sub> H <sub>12</sub> ClNO <sub>3</sub>	169.64	Data not readily available	Data not readily available
D-allo-Threonine Methyl Ester HCl	60538-18-3[5]	C <sub>5</sub> H <sub>12</sub> ClNO <sub>3</sub>	169.61	Data not readily available	Data not readily available
DL-Threonine Methyl Ester HCl	62076-66-8[6]	C <sub>5</sub> H <sub>12</sub> ClNO <sub>3</sub>	169.61	Data not readily available	0°

Table 2: Spectroscopic Data of L-Threonine Stereoisomers (Illustrative)

Stereoisomer	<sup>1</sup> H NMR (D <sub>2</sub> O, ppm)	<sup>13</sup> C NMR (D <sub>2</sub> O, ppm)	Key FTIR Peaks (cm <sup>-1</sup> )
L-Threonine	δ 4.24 (d, 1H), 3.57 (d, 1H), 1.32 (d, 3H)[7]	δ 175.7, 68.7, 63.2, 22.2[8]	~3400-2500 (O-H, N-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend)[9]
L-allo-Threonine	δ 4.35 (m, 1H), 3.83 (d, 1H), 1.19 (d, 3H)[10]	Data not readily available	Similar to L-Threonine with subtle differences in fingerprint region

Note: Detailed, directly comparable spectroscopic data for all four methyl ester hydrochloride stereoisomers is not readily available in the public domain. The data for the parent amino acids is provided for illustrative purposes.

## Experimental Protocols

### Synthesis of (Rac)-H-Thr-OMe Hydrochloride

A common and efficient method for the esterification of amino acids is the use of thionyl chloride or trimethylchlorosilane in methanol.

#### Protocol 1: Esterification using Thionyl Chloride in Methanol

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend racemic threonine (1 equivalent) in anhydrous methanol.
- **Reagent Addition:** Cool the suspension to -10 °C in an ice-salt bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Workup:** Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield **(Rac)-H-Thr-OMe hydrochloride** as a white solid.

#### Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol[11]

- Reaction Setup: To a round-bottom flask containing racemic threonine (1 equivalent), add anhydrous methanol.
- Reagent Addition: Slowly add trimethylchlorosilane (2 equivalents) to the mixture at room temperature with stirring.
- Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
- Purification: Purify the product by recrystallization as described in Protocol 1.

## Chiral Resolution of (Rac)-H-Thr-OMe Hydrochloride

The separation of the four stereoisomers from the racemic mixture is a critical step in obtaining enantiomerically pure compounds. This can be achieved through several methods, including diastereomeric crystallization and chiral chromatography.

#### Protocol 3: Chiral Resolution via Diastereomeric Crystallization (Conceptual)

This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

- Diastereomer Formation: Dissolve **(Rac)-H-Thr-OMe hydrochloride** in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or a chiral amine like brucine).
- Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out first.

- Separation: Isolate the crystals by filtration. The more soluble diastereomer will remain in the mother liquor.
- Liberation of Enantiomers: Treat the separated diastereomeric salts with an acid or base to remove the chiral resolving agent, yielding the individual enantiomers of H-Thr-OMe hydrochloride.
- Iterative Process: The process can be repeated with different resolving agents to separate all four stereoisomers. A specific example involves the separation of N-acetylated threonine and allothreonine diastereomers by forming ammonium salts and precipitating the less soluble salt with ethanol.[\[12\]](#)

#### Protocol 4: Chiral High-Performance Liquid Chromatography (HPLC)

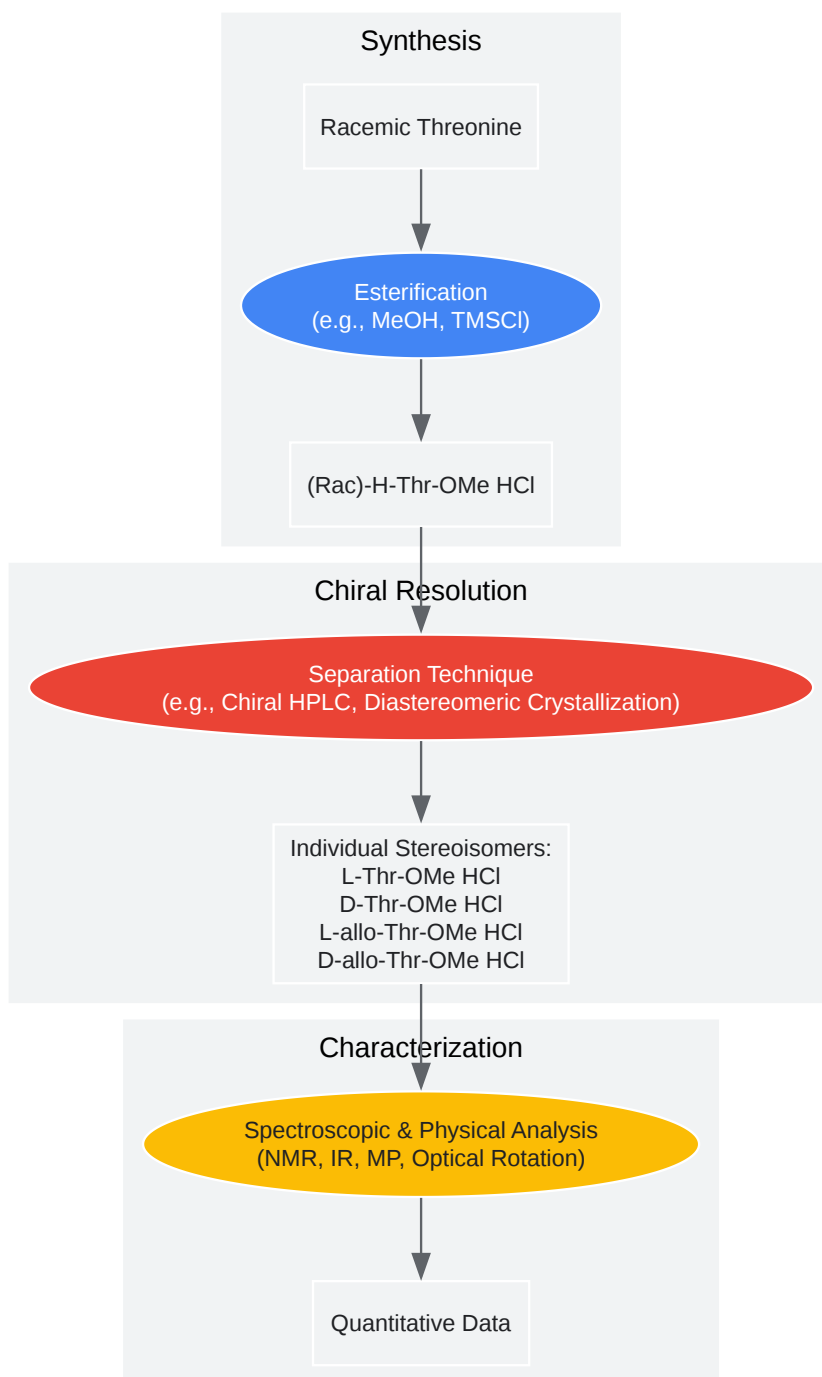
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers and diastereomers.

- Column Selection: Utilize a chiral stationary phase (CSP) column. For amino acid derivatives, columns based on macrocyclic antibiotics (e.g., teicoplanin, vancomycin) or cyclodextrins are often effective.
- Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The exact composition and pH will need to be optimized for the specific column and analytes.
- Detection: Use a UV detector to monitor the elution of the stereoisomers.
- Separation: Inject the **(Rac)-H-Thr-OMe hydrochloride** sample onto the column. The different stereoisomers will interact differently with the chiral stationary phase and will therefore elute at different retention times, allowing for their separation and quantification.

## Mandatory Visualizations

## Logical Workflow for Stereochemical Analysis

## Workflow for Stereochemical Analysis of (Rac)-H-Thr-OMe HCl

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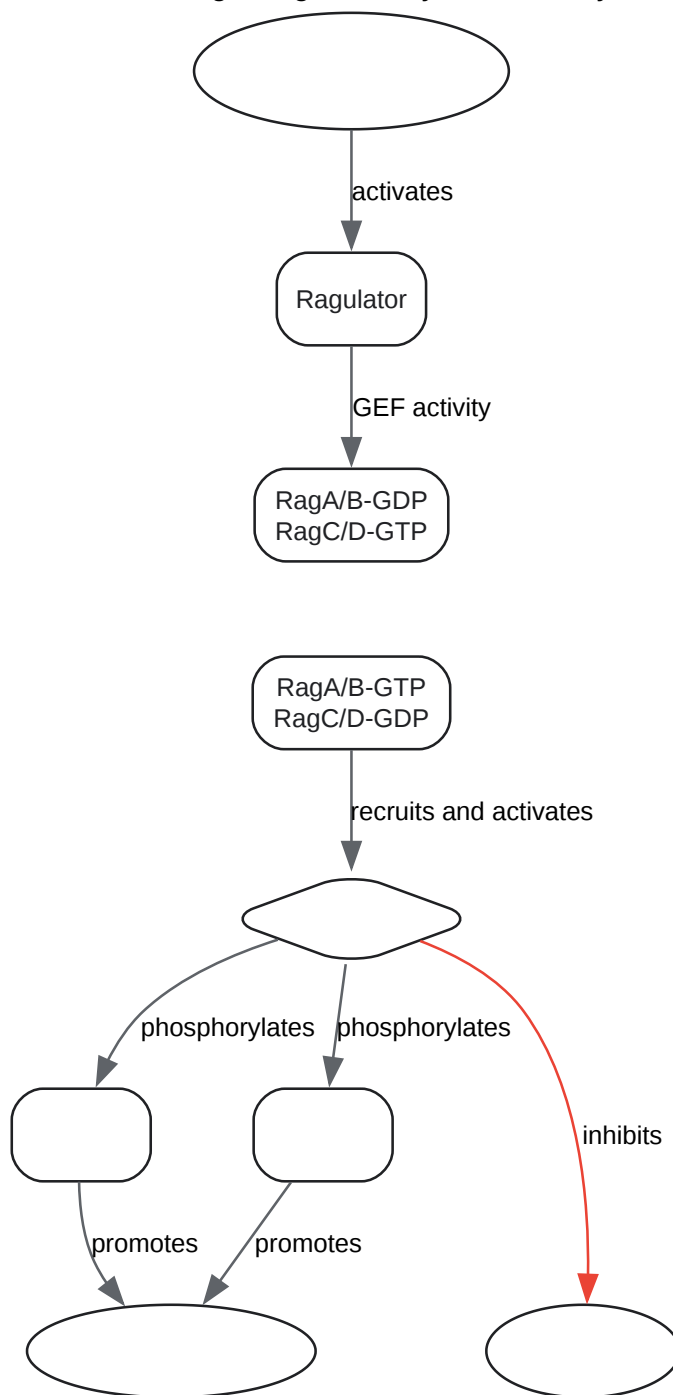
Caption: Logical workflow for the synthesis, resolution, and characterization of **(Rac)-H-Thr-OMe hydrochloride** stereoisomers.

## Threonine and the mTOR Signaling Pathway

Threonine, as an essential amino acid, plays a crucial role in cellular metabolism and growth. One of the key signaling pathways influenced by amino acid availability is the mechanistic target of rapamycin (mTOR) pathway. mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and survival.[13] Amino acids, including threonine, are known to activate mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and inhibits autophagy.[14][15]



## Simplified mTORC1 Signaling Pathway Activated by Amino Acids

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Caption: Simplified diagram of the mTORC1 signaling pathway activated by amino acids like threonine.

In conclusion, a thorough understanding of the stereochemistry of **(Rac)-H-Thr-OMe hydrochloride** is essential for its effective application in research and development. The ability to synthesize the racemic mixture and subsequently resolve it into its individual stereoisomers allows for the investigation of their unique biological activities and the development of stereochemically pure active pharmaceutical ingredients. Furthermore, recognizing the role of threonine in fundamental cellular processes like the mTOR signaling pathway provides a broader context for its importance in cellular and organismal physiology.

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